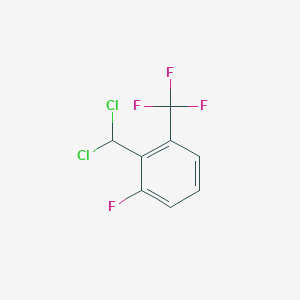
2-(Dichloromethyl)-1-fluoro-3-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dichloromethyl)-1-fluoro-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H4Cl2F4. This compound is part of the benzene derivatives family, characterized by the presence of dichloromethyl, fluoro, and trifluoromethyl groups attached to the benzene ring. These substituents significantly influence the compound’s chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. The reaction conditions often involve the use of strong halogenating agents and radical initiators under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available benzene derivatives. The process includes halogenation, fluorination, and trifluoromethylation reactions, often carried out in large reactors with precise control over reaction parameters to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dichloromethyl)-1-fluoro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the dichloromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium amide, often under elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids or aldehydes .
Wissenschaftliche Forschungsanwendungen
2-(Dichloromethyl)-1-fluoro-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Dichloromethyl)-1-fluoro-3-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of electron-withdrawing groups like fluoro and trifluoromethyl can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways and result in specific physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-chloro-2-(trifluoromethyl): Similar structure but lacks the dichloromethyl group.
Benzene, (dichloromethyl): Lacks the fluoro and trifluoromethyl groups.
Uniqueness
2-(Dichloromethyl)-1-fluoro-3-(trifluoromethyl)benzene is unique due to the combination of dichloromethyl, fluoro, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H4Cl2F4 |
|---|---|
Molekulargewicht |
247.01 g/mol |
IUPAC-Name |
2-(dichloromethyl)-1-fluoro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4Cl2F4/c9-7(10)6-4(8(12,13)14)2-1-3-5(6)11/h1-3,7H |
InChI-Schlüssel |
RFHOXKDDTNEUMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C(Cl)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


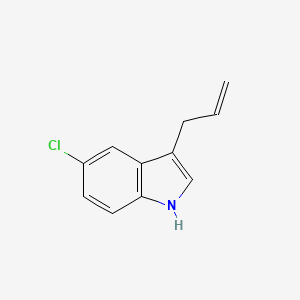
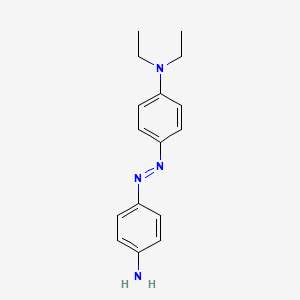
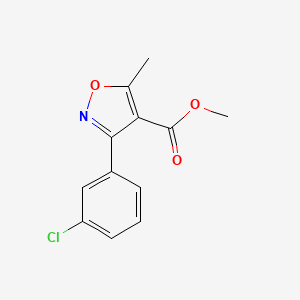
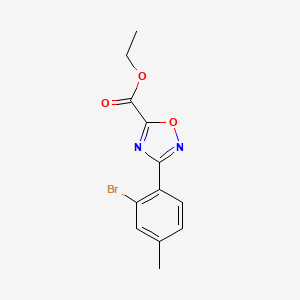

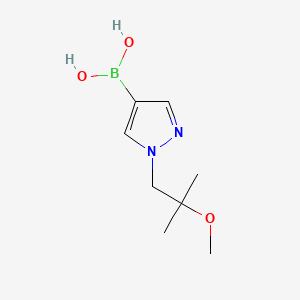
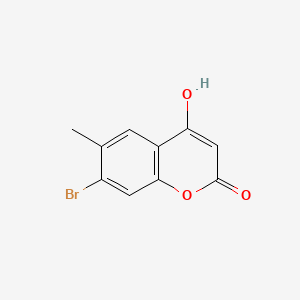
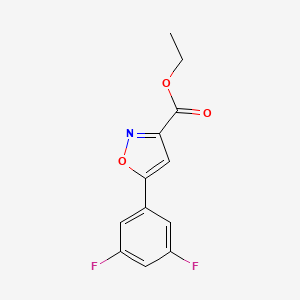

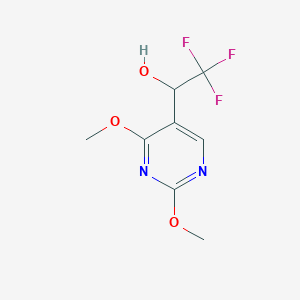

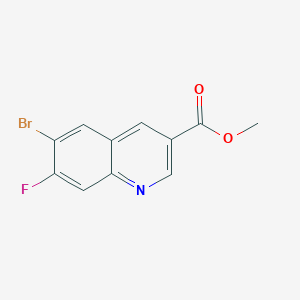
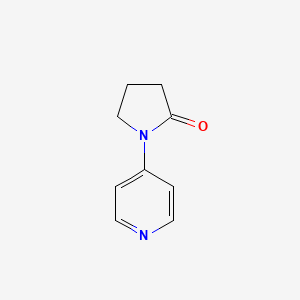
![Benzo[5,6][1,4]oxathiino[2,3-b]phenoxathiine](/img/structure/B13699314.png)
